molecular formula C16H16O2 B1519163 2-Methyl-2-(3-phenylphenyl)propanoic acid CAS No. 1181608-88-7

2-Methyl-2-(3-phenylphenyl)propanoic acid

Cat. No. B1519163
M. Wt: 240.3 g/mol
InChI Key: INYBFLCSYFMZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a process for preparing 2-methyl-2′-phenylpropionic acid derivatives showing antihistamine activity has been reported . Another study describes different microbial approaches for the preparation of optically pure aromatic compounds .

Scientific Research Applications

Antimicrobial Activity

A study exploring the synthesis of new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. discovered compounds with modest anti-inflammatory activities. This research suggests potential antimicrobial applications for similar phenolic compounds, which could be related to 2-Methyl-2-(3-phenylphenyl)propanoic acid due to their structural similarities and bioactive properties (Xiaolei Ren et al., 2021).

Materials Science and Polymer Chemistry

In materials science, phloretic acid, a compound structurally similar to 2-Methyl-2-(3-phenylphenyl)propanoic acid, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating a potential application in polymer chemistry for 2-Methyl-2-(3-phenylphenyl)propanoic acid as well (Acerina Trejo-Machin et al., 2017).

Bioconversion and Catalysis

The integrated process for producing methacrylic acid, which involves bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid followed by catalytic dehydration, demonstrates a novel route that could be explored for 2-Methyl-2-(3-phenylphenyl)propanoic acid. This approach suggests potential in bioconversion and catalysis applications, highlighting the versatility of methyl-propanoic acid derivatives in chemical production (S. Pyo et al., 2012).

properties

IUPAC Name

2-methyl-2-(3-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBFLCSYFMZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(3-phenylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.